molecular formula C18H19N3O2S B6982242 2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide

2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide

Cat. No.: B6982242
M. Wt: 341.4 g/mol
InChI Key: RZMVXXRTLOZHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Properties

IUPAC Name

2-[[3-(2-methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14-18(21-10-3-2-8-17(21)19-14)16-7-4-6-15(12-16)13-20-9-5-11-24(20,22)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMVXXRTLOZHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=CC=CC(=C3)CN4CCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-methylimidazo[1,2-a]pyridine with appropriate benzyl halides under basic conditions, followed by cyclization with thiazolidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or iodine in chloroform.

Major Products Formed

Scientific Research Applications

2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide stands out due to its unique thiazolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

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